molecular formula C7H15F3O3SSi B140502 Tert-butyldimethylsilyl trifluoromethanesulfonate CAS No. 69739-34-0

Tert-butyldimethylsilyl trifluoromethanesulfonate

Cat. No.: B140502
CAS No.: 69739-34-0
M. Wt: 264.34 g/mol
InChI Key: WLLIXJBWWFGEHT-UHFFFAOYSA-N
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Description

Tert-butyldimethylsilyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H15F3O3SSi. It is widely used in organic synthesis as a highly reactive silylating agent. This compound is particularly valuable for introducing the tert-butyldimethylsilyl group into various substrates, which can protect functional groups during chemical reactions .

Mechanism of Action

CF3SO3Si(CH3)2C(CH3)3CF_3SO_3Si(CH_3)_2C(CH_3)_3CF3​SO3​Si(CH3​)2​C(CH3​)3​

. This compound plays a significant role in various chemical reactions due to its unique properties and reactivity .

Target of Action

The primary target of Tert-Butyldimethylsilyl Trifluoromethanesulfonate is the reactive groups in organic compounds, particularly hydroxyl groups. The compound acts as a silylating agent, which means it introduces a silyl group (a silicon atom bonded to hydrocarbon groups) into a molecule .

Mode of Action

This compound interacts with its targets by introducing a bulky tert-butyl dimethylsilyl group onto a molecule. This process is known as silylation. The introduction of the silyl group can significantly alter the reactivity of the molecule, enabling it to undergo further chemical reactions .

Biochemical Pathways

The compound is involved in various biochemical pathways, particularly in the Cope rearrangement and the Morita-Baylis-Hillman reaction. In the Cope rearrangement, it facilitates the transformation of a cis-bis(alkenyl)oxirane to a 2-CF3-4,5-dihydrooxepin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the silyl group, reducing the efficacy of the compound. Therefore, it is typically used under anhydrous conditions . The compound is also sensitive to temperature and is usually stored at low temperatures (2-8°C) to maintain its stability .

Safety and Hazards

This compound is flammable and can cause severe skin burns and eye damage . It is harmful if swallowed . Precautions should be taken to keep it away from heat, hot surfaces, sparks, open flames, and other ignition sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyldimethylsilyl trifluoromethanesulfonate can be synthesized by reacting tert-butyldimethylsilyl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by distillation under reduced pressure to remove any impurities .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl trifluoromethanesulfonate
  • Triisopropylsilyl trifluoromethanesulfonate
  • Triethylsilyl trifluoromethanesulfonate

Uniqueness

Tert-butyldimethylsilyl trifluoromethanesulfonate is unique due to its ability to introduce a bulky tert-butyldimethylsilyl group, which provides steric protection to functional groups. This makes it particularly useful in reactions where other silylating agents may fail to provide adequate protection .

Properties

IUPAC Name

[tert-butyl(dimethyl)silyl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15F3O3SSi/c1-6(2,3)15(4,5)13-14(11,12)7(8,9)10/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLIXJBWWFGEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15F3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220034
Record name tert-Butyldimethylsilyl trifluoromethanesulphonate
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Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69739-34-0
Record name (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyldimethylsilyl trifluoromethanesulphonate
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Record name tert-Butyldimethylsilyl trifluoromethanesulphonate
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Record name tert-butyldimethylsilyl trifluoromethanesulphonate
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Record name tert-Butyldimethylsilyl trifluoromethanesulfonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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